

Physical and chemical properties of deuterated Chloroxylenol

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An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Chloroxylenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated chloroxylenol (specifically **Chloroxylenol-d6**), contrasting them with its non-deuterated counterpart. This document details its mechanism of action, relevant experimental protocols for its synthesis and analysis, and the implications of deuteration for research and development.

Introduction

Chloroxylenol, also known as para-chloro-meta-xylenol (PCMX), is a potent antiseptic and disinfectant widely used in medical, household, and industrial applications.[1] It is a halogenated phenol effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2][3][4] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a critical strategy in drug development. This modification can alter a molecule's metabolic profile by leveraging the kinetic isotope effect, potentially leading to improved pharmacokinetic properties, reduced toxicity, and enhanced therapeutic efficacy.[5] This guide focuses on deuterated chloroxylenol, providing essential data for its application in research.



Physical and Chemical Properties

Deuteration primarily affects mass-dependent properties. While the fundamental chemical reactivity remains the same, the increased mass can influence reaction rates and metabolic pathways. The physical properties of Chloroxylenol and its deuterated analog, **Chloroxylenol-d6**, are summarized below.

Data Summary

The quantitative data for non-deuterated and deuterated chloroxylenol are presented in Table 1.



Property	Chloroxylenol (PCMX)	Deuterated Chloroxylenol (Chloroxylenol-d6)	Data Source(s)
IUPAC Name	4-Chloro-3,5- dimethylphenol	4-chloro-3,5- bis(trideuteriomethyl)p henol	[6][7]
Synonyms	p-Chloro-m-xylenol, PCMX	4-Chloro-3, 5- bis(methyl-d3)phenol	[3][8]
CAS Number	88-04-0	1407521-66-7	[6][8]
Molecular Formula	C ₈ H ₉ ClO	C ₈ H ₃ D ₆ ClO	[6][8]
Molar Mass	156.61 g/mol	162.65 g/mol	[6][8]
Appearance	White to off-white crystalline powder	Not specified (expected to be similar)	[6][9]
Odor	Characteristic phenolic odor	Not specified (expected to be similar)	[6][9]
Melting Point	115 °C (239 °F)	Not specified (expected to be very similar)	[6]
Boiling Point	246 °C (475 °F)	Not specified (expected to be very similar)	[6]
Solubility in Water	300 mg/L	Not specified (expected to be very similar)	[6]
Solubility (Other)	Soluble in alcohols, ethers, and benzene	Not specified (expected to be very similar)	[6]
Acidity (pKa)	9.76	Not specified (expected to be very	[6]



similar)

Spectral Data

Spectral properties are not significantly altered by deuteration, as the chromophores remain unchanged.

Spectral Property	Chloroxylenol (PCMX)	Deuterated Chloroxylenol (Chloroxylenol-d6)	Data Source(s)
UV Absorption Maxima	282 nm (in ethanol)	Not specified (expected to be nearly identical)	[10]
279 nm (in 0.1 N HCl)	Not specified (expected to be nearly identical)	[10]	
296 nm (in 0.1 N NaOH)	Not specified (expected to be nearly identical)	[10]	-

Mechanism of Action

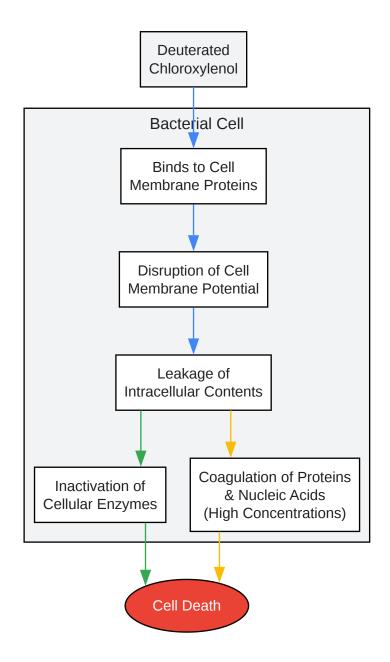
Chloroxylenol's antimicrobial activity stems from its ability to disrupt microbial cell integrity and functionality. As a phenol, its hydroxyl (-OH) group is key to its mechanism.[3][11]

- Cell Wall Disruption: The primary mode of action involves the binding of the phenolic group to proteins on the bacterial cell membrane.[3][11] This interaction disrupts the cell wall and membrane potential.[4][12]
- Enzyme Inactivation: By disrupting the membrane, chloroxylenol allows for the leakage of
 essential intracellular components.[11] It can then enter the cell and inactivate critical cellular
 enzymes.[2][4]
- Protein and Nucleic Acid Coagulation: At higher concentrations, chloroxylenol causes the coagulation of proteins and nucleic acids within the bacterial cell, leading to rapid cell death.



[11]

This mechanism is particularly effective against Gram-positive bacteria.[3][6]



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Caption: Antimicrobial mechanism of action for Chloroxylenol.

Experimental Protocols



Synthesis of Deuterated Chloroxylenol

The synthesis of deuterated aromatic compounds like chloroxylenol typically involves a hydrogen-deuterium (H-D) exchange reaction. While a specific protocol for **Chloroxylenol-d6** is not publicly detailed, a general methodology using a flow synthesis approach can be adapted.[13] This method offers improved efficiency and safety over traditional batch processes.[13]

Objective: To synthesize **Chloroxylenol-d6** via H-D exchange on the methyl groups of 4-chloro-3,5-dimethylphenol.

Materials:

- 4-chloro-3,5-dimethylphenol (starting material)
- Deuterium oxide (D2O, heavy water)
- Platinum on alumina catalyst (or similar)
- Organic solvent (e.g., ethyl acetate)
- Flow-type microwave reactor system
- Liquid-liquid separator
- Pumps and back-pressure valve

Methodology:

- Catalyst Loading: The glass reaction tube of the flow reactor is filled with the platinum on alumina catalyst.[13]
- Solution Preparation: A solution of the starting material (4-chloro-3,5-dimethylphenol) is prepared in a suitable organic solvent.
- Flow Reaction: The reactant solution and D₂O are pumped separately into the flow reactor, meeting at the catalyst bed.[13]



- Microwave Heating: The mixture is heated using microwave irradiation under controlled pressure (e.g., 2 MPa) to facilitate the H-D exchange reaction.[13] The flow rate is optimized to ensure sufficient reaction time.
- Cooling and Separation: After exiting the reactor, the reaction mixture is cooled to room temperature. The organic layer (containing the deuterated product) is separated from the aqueous D₂O layer using a liquid-liquid separator.[13]
- Purification and Analysis: The organic layer is collected, and the solvent is removed. The
 resulting crude deuterated chloroxylenol is then purified (e.g., via chromatography or
 recrystallization) and its identity and purity are confirmed using analytical methods described
 below.

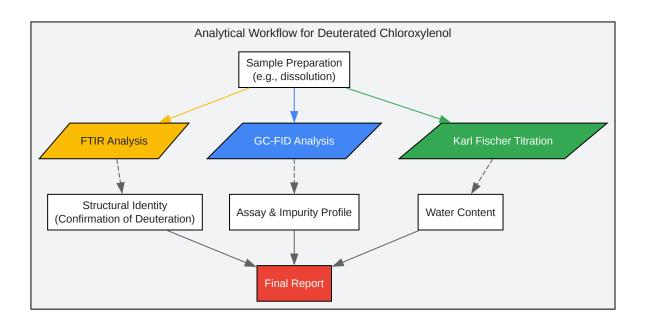
Analytical Methods

A suite of analytical techniques is used to confirm the identity, purity, and quality of chloroxylenol, as outlined by pharmacopeial standards like the USP.[14] These methods are directly applicable to its deuterated analog.

- 1. Identification via Fourier Transform Infrared Spectroscopy (FTIR)
- Principle: FTIR analysis confirms the identity of the compound by measuring the absorption
 of infrared radiation, which corresponds to the vibrational frequencies of its functional
 groups. The C-D bond vibrations will appear at a lower frequency than C-H bonds, providing
 clear evidence of deuteration.
- Methodology: A small amount of the sample is prepared (e.g., as a KBr pellet or a thin film) and placed in the FTIR spectrometer. The resulting spectrum is compared against a reference standard.
- 2. Assay and Impurity Determination via Gas Chromatography (GC)
- Principle: GC with a Flame Ionization Detector (GC-FID) is used to determine the purity
 (assay) of the compound and to quantify any organic impurities.[14] The sample is vaporized
 and separated based on its boiling point and interaction with the stationary phase of the GC
 column.



- Methodology: The sample is dissolved in a suitable solvent and injected into the GC-FID system. The retention time and peak area are used to identify and quantify the main component and any impurities against calibrated standards.
- 3. Water Content via Karl Fischer Titration
- Principle: This method is a highly specific and precise technique for determining the water content in a sample.[14]
- Methodology: A known amount of the sample is dissolved in an anhydrous solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the amount of water is calculated.



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References

- 1. Synthesis and Antibacterial Activity of PCMX Derivative [ijraset.com]
- 2. Skin Antiseptics StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ataman-chemicals.com [ataman-chemicals.com]
- 5. Clinical Application and Synthesis Methods of Deuterated Drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroxylenol Wikipedia [en.wikipedia.org]
- 7. Chloroxylenol-d6 | C8H9ClO | CID 71314850 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chloroxylenol D6 | CAS No: 1407521-66-7 [aquigenbio.com]
- 9. atamankimya.com [atamankimya.com]
- 10. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Chloroxylenol Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. tn-sanso.co.jp [tn-sanso.co.jp]
- 14. polymersolutions.com [polymersolutions.com]
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